

Application Notes and Protocols for Studying Oncogenic Gαq Signaling with FR900359

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Compound of Interest

Compound Name: FR900359

Cat. No.: B15615686

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Introduction

Guanine nucleotide-binding protein G(q) subunit alpha (Gαq) is a critical component of signal transduction pathways that regulate a multitude of cellular processes.[1][2] Activating mutations in the GNAQ gene, which encodes Gαq, are oncogenic drivers in several cancers, most notably uveal melanoma, where they are found in approximately 93% of cases.[3][4][5][6] These mutations, commonly occurring at the Q209 and R183 residues, render the Gαq protein constitutively active, leading to uncontrolled cell growth, proliferation, and survival.[7][8]

FR900359 is a potent and selective inhibitor of the Gαq family of proteins (Gαq, Gα11, and Gα14).[9][10][11][12] This cyclic depsipeptide, originally isolated from *Ardisia crenata*, functions by locking the Gαq subunit in its inactive, GDP-bound state, thereby preventing downstream signaling.[6][13][14] **FR900359** has been demonstrated to effectively inhibit both wild-type and oncogenic mutant forms of Gαq, making it an invaluable tool for studying Gαq-mediated signaling and a promising therapeutic lead.[3][5][6][15]

These application notes provide a comprehensive guide for utilizing **FR900359** in experimental designs aimed at elucidating the mechanisms of oncogenic Gαq signaling and evaluating its therapeutic potential.

Data Presentation

Table 1: In Vitro Activity of FR900359

Assay Type	Target	Cell Line/System	IC50	Reference
[³⁵ S]GTPyS Binding	Purified Gαq	-	~75 nM	[6]
[³⁵ S]GTPyS Binding	Purified Gαq-Q209L	-	~75 nM	[6]

Table 2: Cellular Activity of FR900359 in Uveal Melanoma Cell Lines

Cell Line	GNAQ/GNA11 Mutation	Assay	Concentration	Effect	Reference
OMM1.3	GNAQ Q209P	Cell Growth (PicoGreen)	100 nM	Significant inhibition of cell growth	[4][16]
Mel202	GNA11 Q209L	Cell Growth (PicoGreen)	100 nM	Significant inhibition of cell growth	[4][16]
92.1	GNAQ Q209L	Apoptosis	1 μM	Significant induction of apoptosis	[9]
B16	Not Specified	Cell Growth	0-10 μM	Concentration-dependent reduction in growth	[9]
B16	Not Specified	Cell Cycle	10 nM	G1 cell cycle arrest	[9]

Experimental Protocols

Protocol 1: In Vitro [³⁵S]GTPyS Binding Assay

This assay measures the ability of **FR900359** to inhibit the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPyS, on purified Gαq subunits.

Materials:

- Purified recombinant wild-type Gαq and/or oncogenic mutant Gαq (e.g., Q209L)
- **FR900359**
- [³⁵S]GTPyS
- Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM MgCl₂, 1 mM DTT
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Procedure:

- Prepare a dilution series of **FR900359** in DMSO. The final DMSO concentration in the assay should be kept below 1%.
- In a 96-well plate, pre-incubate the purified Gαq protein with varying concentrations of **FR900359** or DMSO (vehicle control) in assay buffer for 30 minutes at 30°C.
- Initiate the binding reaction by adding [³⁵S]GTPyS to a final concentration of 100 nM.
- Incubate the reaction for 60-120 minutes at 30°C.
- Terminate the reaction by rapid filtration through the 96-well filter plates.
- Wash the filters three times with ice-cold wash buffer (assay buffer without DTT).
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the amount of bound [³⁵S]GTPyS using a scintillation counter.

- Calculate the percentage of inhibition for each **FR900359** concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Viability and Proliferation Assay

This protocol assesses the effect of **FR900359** on the growth and viability of cancer cell lines harboring oncogenic Gαq mutations.

Materials:

- Uveal melanoma cell lines (e.g., OMM1.3, Mel202, 92.1)
- Complete cell culture medium
- **FR900359**
- PicoGreen dsDNA quantification reagent or similar cell viability reagent (e.g., CellTiter-Glo)
- 96-well clear-bottom black plates
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- Treat the cells with a range of **FR900359** concentrations (e.g., 10 nM to 10 μM) or DMSO as a vehicle control.
- Incubate the cells for 72-96 hours.
- For PicoGreen assay:
 - Lyse the cells by freezing the plate at -80°C.
 - Thaw the plate and add PicoGreen reagent diluted in TE buffer to each well.
 - Incubate for 5 minutes in the dark.

- Measure fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
- For other viability assays, follow the manufacturer's instructions.
- Normalize the readings to the vehicle-treated wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if **FR900359** inhibits the downstream signaling cascade of oncogenic Gαq, such as the MAPK/ERK pathway.

Materials:

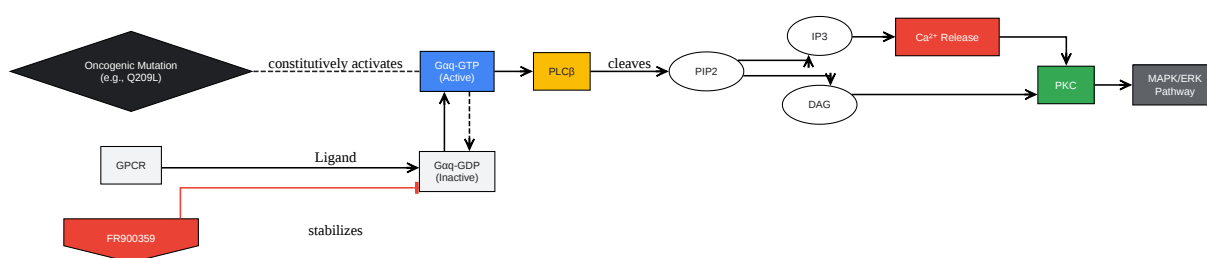
- Cancer cell lines with oncogenic Gαq
- **FR900359**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

Procedure:

- Plate cells and allow them to grow to 70-80% confluency.
- Serum-starve the cells for 4-6 hours if investigating ligand-stimulated signaling, or maintain in complete medium for constitutively active mutants.
- Treat the cells with **FR900359** (e.g., 1 μM) or DMSO for the desired time (e.g., 1-24 hours).

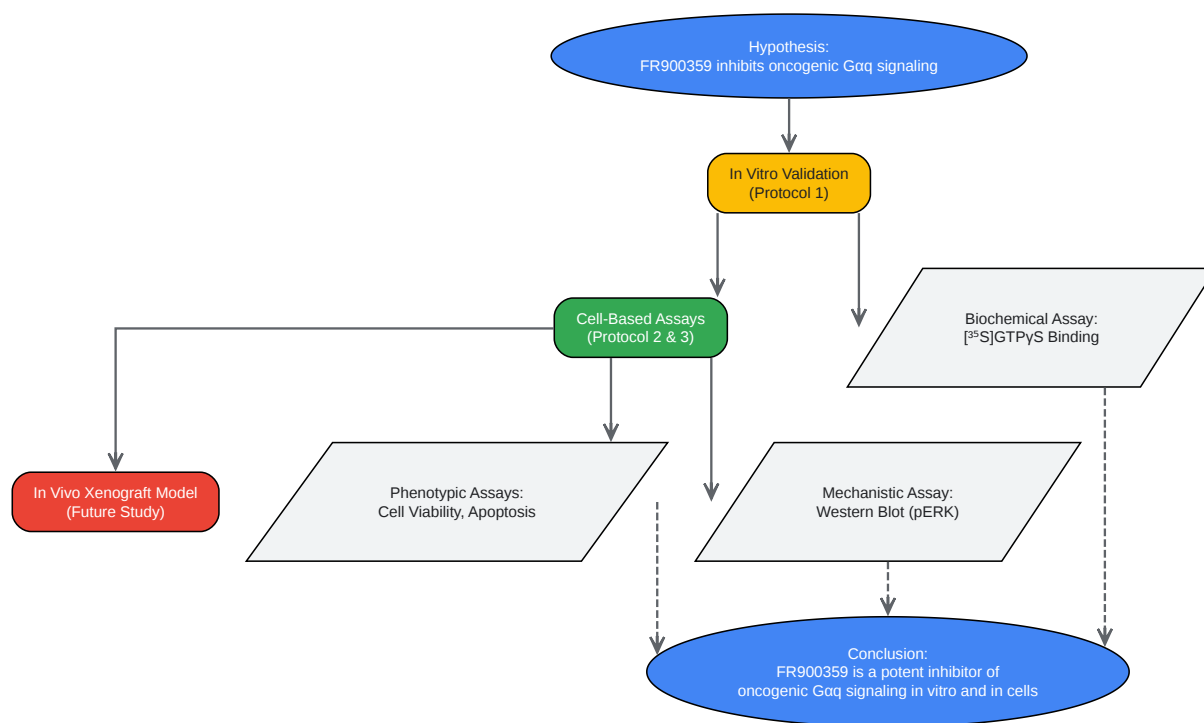
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.

Visualizations



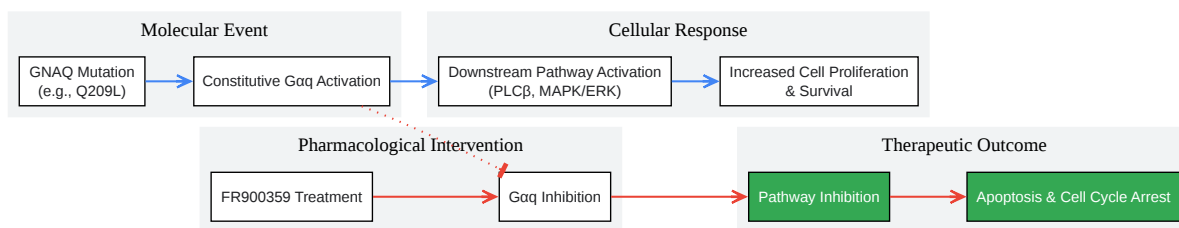
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Caption: Oncogenic Gαq signaling pathway and the inhibitory action of **FR900359**.



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Caption: Experimental workflow for evaluating **FR900359** against oncogenic Gαq.



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Caption: Logical relationship of oncogenic Gαq signaling and **FR900359** intervention.

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